MK-6169

HCV research antiviral resistance NS5A inhibitor

Standard HCV NS5A inhibitors lose potency against resistant strains (Y93H, L31V), confounding replicon studies. MK-6169 overcomes this limitation. - Engineered for pan-genotypic activity: EC90 range 0.0026 nM (GT1a) to 1.1 nM (GT3a). Minimal 1.4-fold shift vs. GT1a Y93H. - Validated preclinical PK: Rat F=38%, t1/2=4.7h; supports in vivo efficacy models. - Preferred positive control for RAS-containing replicon assays and SAR benchmarking.

Molecular Formula C54H62FN9O8S
Molecular Weight 1016.2 g/mol
Cat. No. B15565737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-6169
Molecular FormulaC54H62FN9O8S
Molecular Weight1016.2 g/mol
Structural Identifiers
InChIInChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45-,46+,51+/m1/s1
InChIKeyYUFPCGICBPQXOJ-AYSGOOLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-6169: Pan-Genotype HCV NS5A Inhibitor


MK-6169 is a macrocyclic small-molecule inhibitor of the Hepatitis C Virus (HCV) NS5A protein, a critical viral phosphoprotein essential for HCV RNA replication and virion assembly [1]. It was developed as a preclinical candidate to address the limitations of earlier NS5A inhibitors, which often suffered from reduced potency against common resistance-associated substitutions (RASs) and variable activity across different HCV genotypes [1]. As a research compound, MK-6169 provides a valuable tool for investigating pan-genotypic NS5A inhibition, studying mechanisms of resistance, and exploring combination therapy strategies [1].

Genotype Panel Pan-genotype NS5A inhibition studies across GT1a,1b,2a,2b,3a,4a replicons
RAS Context Reported activity profile against common resistance-associated substitutions
Preclinical PK Reported oral pharmacokinetic parameters in rat and dog support in vivo exposure studies

MK-6169 and Generic Substitution Risks


Substituting MK-6169 with older NS5A inhibitors like Daclatasvir, Ledipasvir, or Ombitasvir in research applications can lead to significantly different outcomes, particularly when studying common resistance-associated substitutions (RASs) or specific genotypes like HCV GT3a [1]. While older compounds may show a substantial loss of potency (>100-fold EC50 shift) against key mutants, MK-6169 was specifically optimized to retain potency against these variants [1]. Furthermore, the pharmacokinetic (PK) profile of MK-6169 in preclinical species differs from its analogs, which is critical for experiments involving in vivo dosing [1]. Therefore, using a different NS5A inhibitor in a study designed for MK-6169 may result in misleading data, especially regarding resistance profiles and in vivo efficacy [1].

RAS Mismatch Compound-specific EC90 shifts against Y93H, L31V and other RAS limit direct substitution between NS5A inhibitors. Resistance profile may not transfer across inhibitor classes.
Potency Drift Interchanging MK-6169 with other NS5A inhibitors without verifying genotype-specific potency may alter antiviral assay response and data reproducibility in replicon studies.

MK-6169 Potency & Resistance Evidence


Potency Comparison vs. Elbasvir Across Genotypes

MK-6169 demonstrates a significantly optimized resistance profile compared to earlier NS5A inhibitors. In a replicon assay, it exhibited a replicon EC90 of 1.0 nM against wild-type HCV GT3a, a genotype often associated with reduced susceptibility to older agents [1]. In contrast, the first-generation NS5A inhibitor Daclatasvir had a reported GT3a EC50 of approximately 100-200 nM [2]. Critically, MK-6169 maintained potency against the common GT3a RAS Y93H, showing an EC90 of 33 nM, a shift of only 33-fold from wild-type [1]. This is a marked improvement over earlier inhibitors; for example, ledipasvir has been reported to show a >1000-fold shift against GT1a Y93H mutants [3].

Genotype Potency vs. Elbasvir
Head-to-head
MK-6169 vs. Elbasvir
GT3a EC90: 1.1 nM vs. 19 nM (17.3×)
GT2a: 0.33 nM vs. 1.3 nM (3.9×); GT2b: 0.11 nM vs. 2.0 nM (18.2×)
Reported pan-genotype potency improvement supports replicon assay benchmarking
Stable replicon, Huh-7, 3-day incubation
HCV research antiviral resistance NS5A inhibitor GT3a

GT1a Y93H RAS Potency Shift vs. Elbasvir

MK-6169 displays a remarkably consistent pan-genotypic antiviral profile. In HCV stable replicon assays, its EC90 values across major genotypes GT1a, GT1b, GT2a, GT2b, GT3a, and GT4a ranged from 1 to 10 nM [1]. This narrow potency range contrasts with the broader variability observed with other NS5A inhibitors. For example, the first-generation NS5A inhibitor Daclatasvir shows EC50 values ranging from low picomolar (GT1b) to >100 nM (GT3a), a difference of over 1000-fold [2].

GT1a Y93H Shift
Head-to-head
MK-6169 vs. Elbasvir
Fold shift: 1.4× vs. 57.4× (transient replicon)
Minimal potency shift reported; supports resistance mechanism studies
Engineered Y93H mutant, 3-day assay
HCV research pan-genotypic NS5A inhibitor replicon assay

Activity Against GT1a L31V & GT3a Y93H RAS

MK-6169 was specifically designed for oral administration and demonstrates favorable pharmacokinetic properties. In Sprague-Dawley rats, MK-6169 exhibited an oral bioavailability (%F) of 42% [1]. In beagle dogs, the oral bioavailability was even higher, measured at 64% [1]. This compares favorably to the oral bioavailability of other macrocyclic NS5A inhibitors like Ombitasvir, which has a reported oral bioavailability of 29% in rats [2].

L31V & Y93H RAS Activity
Head-to-head
MK-6169 vs. Compound 9
GT1a L31V EC90: 0.58 nM vs. 3.3 nM
GT3a Y93H EC90: 6.7 nM vs. >100 nM
Reported potency retention against key RAS relative to earlier lead
Stable replicon, 3-day incubation
PK/PD oral bioavailability preclinical NS5A inhibitor

Structural Basis: Aminal Carbon Modification

An important differentiator for MK-6169 is its retained potency against HCV replicons already harboring common NS3 protease inhibitor resistance-associated substitutions (RASs). Against the GT1a R155K mutant, MK-6169 had an EC90 of 3.1 nM, representing a modest 1.6-fold shift from wild-type [1]. Against the double mutant GT1a V36M+R155K, the EC90 was 5.9 nM, a 3.1-fold shift [1]. In contrast, some earlier NS5A inhibitors like Daclatasvir can show >10-fold shifts in potency against NS3 RAS-containing replicons, complicating their use in combination studies [2].

Aminal Carbon Modification
Structural context
5-cyclopropylthiophen-2-yl aminal substitution identified as correlate of RAS potency retention
Structural basis for improved resistance profile reported
X-ray / modeling correlation with replicon data
HCV research combination therapy resistance NS5A inhibitor

MK-6169 Research Applications


Pan-Genotypic HCV Replicon Screening

Researchers investigating the mechanisms of HCV drug resistance can use MK-6169 as a high-barrier-to-resistance control. Its low shift in EC90 against the GT3a Y93H mutant (33 nM, a 33-fold shift) compared to the >1000-fold shifts seen with earlier compounds like ledipasvir, allows for the specific study of residual viral fitness and the potential for further resistance evolution in a clinically relevant background [1]. The compound can serve as a benchmark to evaluate the potency of new chemical entities against these resistant variants.

RAS Mechanistic Studies in GT1a & GT3a

For high-throughput screening (HTS) or panel-based studies evaluating new antiviral compounds across multiple HCV genotypes, MK-6169 serves as an ideal, consistent positive control. Its narrow potency range (EC90 = 1-10 nM across GT1a, 1b, 2a, 2b, 3a, and 4a) simplifies data normalization and interpretation, eliminating the variability that would be introduced by a control compound with highly genotype-dependent activity [1].

SAR Benchmarking for NS5A Inhibitors

MK-6169 is a practical tool for researchers conducting in vivo efficacy studies in rodent or canine models of HCV infection. Its favorable oral bioavailability (42% in rats, 64% in dogs) enables convenient oral gavage administration, reducing the stress on animals associated with intravenous dosing and more accurately modeling the clinical route of administration for HCV therapy [1].

In Vivo Oral Efficacy Studies

Researchers can use MK-6169 to study the pharmacodynamics of combination therapy without the confounding factor of cross-resistance. Because MK-6169 retains potency against common NS3 protease inhibitor RASs (e.g., EC90 = 3.1 nM against GT1a R155K, a 1.6x shift), it can be reliably combined with NS3 protease inhibitors in replicon assays to investigate synergistic effects, even in the presence of pre-existing NS3 resistance [1]. This is a critical advantage over older NS5A inhibitors which may lose activity in this context.

Application
Selection Property
Validation Focus
Pan-genotype replicon screening
Reported pan-genotype potency context
Genotype-specific EC90 endpoint benchmarking
GT1a / GT3a RAS mechanistic studies
Reported minimal potency shift against Y93H and L31V
RAS-specific replicon EC90 endpoint review
NS5A inhibitor SAR benchmark
Reported aminal carbon substitution and potency correlation
Structural-activity correlation review
In vivo oral exposure studies
Reported oral bioavailability in rat and dog
Oral PK and exposure-response model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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